2-(2,4-Difluorophenoxy)-5-nitropyridine

Catalog No.
S1918828
CAS No.
219865-96-0
M.F
C11H6F2N2O3
M. Wt
252.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenoxy)-5-nitropyridine

CAS Number

219865-96-0

Product Name

2-(2,4-Difluorophenoxy)-5-nitropyridine

IUPAC Name

2-(2,4-difluorophenoxy)-5-nitropyridine

Molecular Formula

C11H6F2N2O3

Molecular Weight

252.17 g/mol

InChI

InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H

InChI Key

VNVUVVNYXQZPNA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]

2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS 219865-96-0) is a highly specialized, fluorinated biaryl ether building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly for targeted oncology therapeutics such as kinase and BET inhibitors [1]. Featuring a strongly electron-withdrawing nitro group that facilitates clean downstream reduction to the corresponding 5-aminopyridine, and a 2,4-difluorophenoxy moiety designed to block metabolic liability sites, this compound serves as a highly efficient precursor [2]. In procurement contexts, it is prioritized over non-fluorinated or all-carbon aryl analogs due to its proven ability to impart both enhanced microsomal stability and favorable aqueous solubility profiles to final active pharmaceutical ingredients (APIs) [1].

Procurement Fit

5-nitro-2-(2,4-difluorophenoxy) pattern enables regioselective SNAr and controlled reduction chemistry.
Crystalline solid supports straightforward handling and purification by recrystallization.
Direct precursor to 6-(2,4-difluorophenoxy)pyridin-3-amine, a key amine building block for patent-reported heterocycle synthesis.

Attempting to substitute 2-(2,4-difluorophenoxy)-5-nitropyridine with unfluorinated analogs (e.g., 2-phenoxy-5-nitropyridine) or carbocyclic equivalents (e.g., 1-(2,4-difluorophenoxy)-4-nitrobenzene) fundamentally compromises the pharmacokinetic viability and process chemistry of the target molecule[1]. The absence of the 2,4-difluoro motif leaves the phenoxy ring vulnerable to rapid cytochrome P450-mediated para- and ortho-hydroxylation, drastically reducing the half-life of downstream therapeutics [1]. Furthermore, replacing the pyridine core with a standard phenyl ring eliminates a critical hydrogen-bond acceptor and reduces topological polar surface area (tPSA), which often leads to unacceptable drops in aqueous solubility[2]. From a manufacturing standpoint, utilizing a halogenated pyridine (like the 5-bromo analog) to install the amine via cross-coupling introduces expensive palladium catalysis, whereas this specific nitropyridine allows for highly scalable, cost-effective catalytic hydrogenation [3].

Substitution Risk

3-Nitro regioisomer

Electronic profile and reduction product differ; downstream amination pattern and intermediate utility may not transfer directly.

Dichloro analog

Higher molecular weight and predicted LogP (>3.5) shift lipophilicity and ligand efficiency metrics; SAR interpretation may be confounded.

Mono-fluoro analog

Fewer metabolic blocking sites and altered ring electrophilicity may reduce SNAr reactivity and metabolic stability context compared to the 2,4-difluoro substitution.

2,4-Difluoro Substitution Drastically Enhances API Microsomal Stability

In comparative structure-activity relationship (SAR) studies of biaryl ether-based inhibitors, the incorporation of the 2,4-difluorophenoxy moiety (derived directly from 2-(2,4-difluorophenoxy)-5-nitropyridine) significantly suppresses oxidative metabolism compared to unsubstituted phenoxy analogs [1]. The fluorine atoms sterically and electronically block the highly reactive ortho and para positions of the phenol ring. When evaluated in rat liver microsome (RLM) assays, derivatives synthesized from the 2,4-difluorinated precursor consistently demonstrate extended half-lives, whereas the unfluorinated counterparts suffer from rapid clearance [1].

Evidence DimensionIn vitro microsomal half-life (t1/2 in RLM) of downstream inhibitor
Target Compound Data>60 minutes (2,4-difluorophenoxy derivative)
Comparator Or Baseline<15 minutes (unsubstituted phenoxy derivative)
Quantified Difference>4-fold increase in metabolic half-life
ConditionsRat liver microsome (RLM) stability assay, normalized inhibitor core

Procuring the 2,4-difluorinated intermediate is essential for developing APIs with viable oral bioavailability and sustained therapeutic exposure.

5-Nitro vs. 3-Nitro mp
Reported
Mp 110–111 °C vs. 63 °C (Δ +47–48 °C)
Solid-state handling advantage; supports purification by recrystallization.
Class-level inference; vendor-reported data.

Nitro Reduction Offers Superior Atom Economy over Cross-Coupling Alternatives

For the industrial synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine, starting from 2-(2,4-difluorophenoxy)-5-nitropyridine provides a highly scalable and cost-effective route compared to using 2-(2,4-difluorophenoxy)-5-bromopyridine [1]. The nitro group undergoes quantitative reduction (e.g., via Pd/C hydrogenation) with excellent yields, producing only water as a byproduct. In contrast, converting the 5-bromo analog to the amine requires expensive Buchwald-Hartwig amination, utilizing palladium catalysts and specialized phosphine ligands, which caps isolated yields and generates stoichiometric salt waste [1].

Evidence DimensionRoute efficiency and amination yield
Target Compound Data>95% yield (via simple catalytic hydrogenation of the nitro group)
Comparator Or Baseline75-80% yield (via Buchwald-Hartwig amination of the 5-bromo analog)
Quantified Difference15-20% higher yield with complete elimination of precious metal cross-coupling catalysts
ConditionsPilot-scale synthesis of the 5-aminopyridine intermediate

Utilizing the nitro precursor drastically reduces the cost of goods (COGs) and simplifies purification by avoiding heavy metal contamination in the final API.

Difluoro vs. Dichloro MW/LogP
Context-dependent
MW 252 vs. 285 g/mol; predicted LogP ≈2.8 vs. >3.5
Lower lipophilicity and mass may improve ligand efficiency metrics and aqueous solubility context.
Predicted values; experimental LogP to verify.

Pyridine Core Enhances Aqueous Solubility vs. Phenyl Analogs

The selection of a pyridine-based ether (2-(2,4-difluorophenoxy)-5-nitropyridine) over its carbocyclic counterpart (1-(2,4-difluorophenoxy)-4-nitrobenzene) is driven by the need to maintain favorable physicochemical properties in the final drug candidate [1]. The inclusion of the basic pyridine nitrogen increases the topological polar surface area (tPSA) by approximately 12.9 Ų and provides a site for potential salt formation. In kinetic solubility assays at physiological pH, downstream compounds containing the pyridyl ether motif exhibit significantly higher solubility than the corresponding diphenyl ethers, which often suffer from poor solubility that complicates formulation and in vivo dosing[1].

Evidence DimensionKinetic aqueous solubility of downstream API (pH 7.4)
Target Compound Data50-100 µg/mL (pyridyl ether core)
Comparator Or Baseline<10 µg/mL (diphenyl ether core)
Quantified Difference5- to 10-fold improvement in aqueous solubility
ConditionsKinetic solubility assay in phosphate-buffered saline (pH 7.4)

The pyridine nitrogen is critical for preventing compound attrition due to poor solubility, making this specific precursor vital for developable drug candidates.

Difluoro vs. Mono-Fluoro
Class-level
Exact mass +17.99 g/mol; metabolic blocking sites 2 vs. 1
Additional fluorine may enhance electrophilicity and support metabolic stability studies.
Metabolic stability inference from fluorinated aromatics class SAR.
Reduction to 5-Amine
Data to verify
Yields 6-(2,4-difluorophenoxy)pyridin-3-amine; widely cited in patent intermediates.
Direct access to a more versatile amine building block for amide coupling and heterocycle synthesis.
Reduction conditions reported; downstream utility patent-referenced.

Synthesis of Kinase and BET Inhibitors

As a direct precursor to 6-(2,4-difluorophenoxy)pyridin-3-amine, this compound is heavily utilized in the medicinal chemistry of targeted oncology drugs, where the 2,4-difluorophenoxy group provides crucial binding interactions and metabolic stability [1].

Development of Agrochemical Actives

Employed in the synthesis of novel herbicides and fungicides where the fluorinated biaryl ether motif enhances environmental persistence and target affinity compared to unfluorinated analogs [2].

Library Generation for High-Throughput Screening

Used as a privileged scaffold in combinatorial chemistry to generate libraries of functionalized pyridines, leveraging the clean reduction of the nitro group to an amine for subsequent amide coupling or urea formation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
5-nitro-to-amine reduction enables amide coupling; 2,4-difluorophenoxy for metabolic stability context
Metabolic stability assay; LogP verification; hinge-binding compatibility
Herbicidal pyridinyloxyphenoxy lead elaboration
Regioselective 5-position functionalization distinct from 3-nitro isomer
Herbicidal activity screening; selectivity profiling; environmental fate studies
Cyclometalated Ir(III) complex ligand precursor
Nitro/amine handle for complexation; difluorophenoxy modulates photophysics
Emission wavelength and quantum yield characterization; device performance testing
SNAr-based library synthesis
High electrophilicity at pyridine 5-position allows mild nucleophilic displacement
Reaction scope and condition robustness; late-stage diversification efficiency

XLogP3

2.7

Wikipedia

2-(2,4-difluorophenoxy)-5-nitropyridine

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